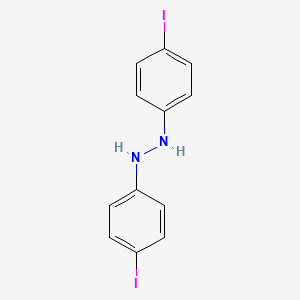
1,2-Bis(4-iodophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-iodophenyl)hydrazine is an organic compound characterized by the presence of two iodine atoms attached to phenyl rings, which are connected by a hydrazine linkage
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-iodophenyl)hydrazine can be synthesized through a multi-step process involving the iodination of phenylhydrazine derivatives. One common method involves the reaction of 4-iodoaniline with hydrazine hydrate under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol and may be catalyzed by acids or bases to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,2-Bis(4-iodophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazine derivatives.
科学研究应用
1,2-Bis(4-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Bis(4-iodophenyl)hydrazine involves its ability to undergo various chemical transformations. The hydrazine linkage and iodine atoms play crucial roles in its reactivity, allowing it to participate in oxidation, reduction, and substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.
相似化合物的比较
Similar Compounds
1,2-Bis(4-chlorophenyl)hydrazine: Similar structure but with chlorine atoms instead of iodine.
1,2-Bis(4-bromophenyl)hydrazine: Contains bromine atoms instead of iodine.
1,2-Bis(4-fluorophenyl)hydrazine: Fluorine atoms replace the iodine atoms.
Uniqueness
1,2-Bis(4-iodophenyl)hydrazine is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its chlorinated, brominated, or fluorinated analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and reactions.
属性
分子式 |
C12H10I2N2 |
|---|---|
分子量 |
436.03 g/mol |
IUPAC 名称 |
1,2-bis(4-iodophenyl)hydrazine |
InChI |
InChI=1S/C12H10I2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI 键 |
SPNRRAJCRLKEQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















